molecular formula C18H14FNO B15022295 2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B15022295
M. Wt: 279.3 g/mol
InChI Key: WAYNZASESUHRRR-YRNVUSSQSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorophenyl group and a methoxy group in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 8-methoxyquinoline.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-fluorobenzaldehyde and 8-methoxyquinoline. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline.

Industrial Production Methods

In an industrial setting, the production of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the methoxy group is replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline
  • 2-[(1E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline
  • 2-[(1E)-2-(4-methylphenyl)ethenyl]-8-methoxyquinoline

Uniqueness

2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine imparts distinct electronic and steric properties to the compound, influencing its reactivity and biological activity. Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorinated compound may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline

InChI

InChI=1S/C18H14FNO/c1-21-17-4-2-3-14-8-12-16(20-18(14)17)11-7-13-5-9-15(19)10-6-13/h2-12H,1H3/b11-7+

InChI Key

WAYNZASESUHRRR-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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